3,6,9,12-Tetraoxapentadec-14-yn-1-ol
Overview
Description
3,6,9,12-Tetraoxapentadec-14-yn-1-ol is a chemical compound with the molecular formula C₁₁H₂₀O₅. It is a polyethylene glycol (PEG)-based compound, often used as a linker in various chemical and biological applications. The compound is characterized by the presence of multiple ether linkages and a terminal alkyne group, which makes it highly versatile in chemical synthesis and modification processes .
Mechanism of Action
Target of Action
Propargyl-PEG5-alcohol, also known as 3,6,9,12-Tetraoxapentadec-14-yn-1-ol or Propargyl-PEG4-OH, is a PEG derivative containing a hydroxyl group and a propargyl group . The primary targets of this compound are azide-bearing compounds or biomolecules . The propargyl group in the compound can react with these targets via copper-catalyzed azide-alkyne Click Chemistry .
Mode of Action
The mode of action of Propargyl-PEG5-alcohol involves a reaction known as Click Chemistry . In this reaction, the propargyl group in the compound reacts with azide-bearing compounds or biomolecules in the presence of a copper catalyst . This reaction yields a stable triazole linkage .
Biochemical Pathways
The biochemical pathway involved in the action of Propargyl-PEG5-alcohol is the copper-catalyzed azide-alkyne Click Chemistry . This reaction forms a stable triazole linkage, which can be used for further synthetic transformations .
Pharmacokinetics
As a peg derivative, it is expected to have good solubility and stability, which can enhance its bioavailability .
Result of Action
The result of the action of Propargyl-PEG5-alcohol is the formation of a stable triazole linkage with azide-bearing compounds or biomolecules . This linkage can be used for further synthetic transformations, enabling the creation of a wide range of complex molecules .
Action Environment
The action of Propargyl-PEG5-alcohol is influenced by the presence of a copper catalyst, which is necessary for the Click Chemistry reaction . The reaction is typically carried out in a controlled laboratory environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6,9,12-Tetraoxapentadec-14-yn-1-ol typically involves the reaction of propargyl alcohol with tetraethylene glycol under specific conditions. The reaction is usually catalyzed by a base such as potassium carbonate and conducted in an inert atmosphere to prevent oxidation. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3,6,9,12-Tetraoxapentadec-14-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The terminal alkyne group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated alcohols.
Substitution: Formation of various substituted ethers or esters.
Scientific Research Applications
3,6,9,12-Tetraoxapentadec-14-yn-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules such as proteins and peptides to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
3,6,9,12-Tetraoxapentadec-14-yn-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
3,6,9,12-Tetraoxapentadec-14-yn-1-yl β-D-glucopyranoside: Contains a glucose moiety attached to the terminal alkyne group
Uniqueness: 3,6,9,12-Tetraoxapentadec-14-yn-1-ol is unique due to its combination of multiple ether linkages and a terminal alkyne group, which provides a balance of solubility, flexibility, and reactivity. This makes it particularly useful in applications requiring precise chemical modifications and stable conjugates .
Properties
IUPAC Name |
2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O5/c1-2-4-13-6-8-15-10-11-16-9-7-14-5-3-12/h1,12H,3-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMJFCWQBPUZCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40579528 | |
Record name | 3,6,9,12-Tetraoxapentadec-14-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40579528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87450-10-0 | |
Record name | 3,6,9,12-Tetraoxapentadec-14-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40579528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6,9,12-tetraoxapentadec-14-yn-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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